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Get Quote

Executive Summary
Retf-4NA (tfa) (Acetyl-Arg-Glu-Thr-Phe-p-Nitroanilide, Trifluoroacetate salt) is a highly

specialized chromogenic substrate engineered for the kinetic profiling of Chymase (EC

3.4.21.39), specifically human mast cell chymase (CMA1). Unlike generic chymotryptic

substrates (e.g., Suc-AAPF-pNA), Retf-4NA offers superior selectivity against related serine

proteases like Cathepsin G and Chymotrypsin.[1] This guide details the physicochemical

mechanism, catalytic cycle, and validated experimental protocols for utilizing Retf-4NA in drug

discovery and enzymatic characterization.

Part 1: The Chymase Context
Human Chymase is a chymotrypsin-like serine protease stored in the secretory granules of

mast cells.[2][3][4][5][6] It plays a pivotal role in cardiovascular physiology by converting

Angiotensin I to Angiotensin II (independent of ACE) and activating TGF-

.

Why Retf-4NA?
Standard substrates often suffer from cross-reactivity.
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Generic: Suc-Ala-Ala-Pro-Phe-pNA (Cleaved by Chymase, Chymotrypsin, Cathepsin G).[2]

Specific: Ac-Arg-Glu-Thr-Phe-pNA (Retf-4NA).[1][7] The Arg-Glu-Thr sequence at the P4-P2

positions is optimized to exclude Cathepsin G, which prefers basic or bulky hydrophobic

residues at these sites, while retaining high affinity for the Chymase S2-S4 subsites.

Part 2: The Molecule – Retf-4NA (tfa)[8]
Chemical Identity

Full Name: Acetyl-L-Arginyl-L-Glutamyl-L-Threonyl-L-Phenylalanine-p-Nitroanilide

trifluoroacetate salt.

Abbreviation: Ac-RETF-pNA.[7][8]

Sequence: Ac-Arg(P4)-Glu(P3)-Thr(P2)-Phe(P1)-|-pNA(P1').

Molecular Weight: ~827.76 g/mol (TFA salt form); ~713.75 g/mol (Free base).

Detection: Chromogenic release of p-Nitroaniline (pNA) at 405 nm.

Structural Logic
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Position Residue Function

Cap Acetyl (Ac)
Protects N-terminus; mimics

peptide backbone continuity.

P4 Arg
Exploits distal interactions in

the chymase active site cleft.

P3 Glu
Provides electrostatic contrast

to Cathepsin G preferences.

P2 Thr
Optimizes orientation for the

scissile bond.

P1 Phe

Primary Specificity

Determinant. Fits the deep,

hydrophobic S1 pocket of

Chymase.

Leaving pNA

Reporter group. Optically silent

when bound; yellow upon

cleavage.

Part 3: Mechanism of Action
The hydrolysis of Retf-4NA by Chymase follows a classic Ping-Pong Bi-Bi (or Acyl-Enzyme)

mechanism typical of serine proteases.

The Catalytic Cycle
Michaelis Complex (

): The enzyme binds Ac-RETF-pNA. The P1 Phenylalanine side chain inserts into the
hydrophobic S1 pocket. The carbonyl oxygen of the scissile bond is stabilized by the
"oxyanion hole" (Gly-193/Ser-195 backbone).

Acylation (First Tetrahedral Intermediate): The catalytic Ser-195 hydroxyl attacks the

carbonyl carbon of the Phe-pNA bond. His-57 acts as a general base, accepting a proton.
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Product 1 Release (Chromogenesis): The peptide bond breaks. The p-Nitroaniline (pNA)

leaving group is released, generating a yellow color (

nm). The enzyme is now acylated (Acyl-Enzyme Intermediate).

Deacylation: A water molecule enters the active site. His-57 activates the water (general

base), which attacks the acyl-enzyme ester linkage.

Enzyme Regeneration: The Ac-RETF peptide (Product 2) is released, and the catalytic triad

is restored.
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Figure 1: The catalytic cycle of Chymase with Retf-4NA.[1] The release of p-Nitroaniline (P1) is

the rate-limiting step for signal detection.

Part 4: Experimental Protocol
Reagent Preparation
Critical Note on "tfa": The peptide is supplied as a trifluoroacetate salt. You must account for

the salt weight if preparing precise molar concentrations.

Formula Weight (FW): Use the value on the specific vial label (usually ~827.8 g/mol for TFA

salt).
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Stock Solution (10 mM): Dissolve Retf-4NA in 100% DMSO. Water solubility is poor for the

uncleaved substrate.

Example: Dissolve 1 mg of Retf-4NA (FW 827.8) in 120.8

L DMSO.

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

Assay Buffer Formulation
Chymase activity is highly dependent on ionic strength. Human chymase is often most stable

and active in high salt conditions, which mimics the granule environment or stabilizes the

tetramer (depending on species/isoform).

Standard Buffer:

50 mM Tris-HCl or HEPES (pH 7.4 - 8.0)

1.0 M NaCl (High salt is crucial for maximum human chymase stability/activity).

0.01% Triton X-100 (Prevents surface adsorption).

Optional: Heparin (10-50

g/mL) can enhance activity for certain recombinant preparations but is less critical if 1M
NaCl is used.

Assay Workflow
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1. Preparation
Dilute 10mM Stock to 2X Working Conc

(e.g., 200-400 µM in Buffer)

3. Initiation
Add 50 µL Substrate

to Enzyme well

2. Enzyme Setup
Add 50 µL Chymase

(0.1 - 10 nM final)

4. Kinetic Read
Measure A405 nm

every 30s for 10-20 min

5. Analysis
Calculate Slope (ΔOD/min)
Convert to Activity (U/mL)

Click to download full resolution via product page

Figure 2: Step-by-step kinetic assay workflow.

Protocol Steps:

Blank: 50

L Buffer + 50

L Substrate (No Enzyme).

Sample: 50

L Enzyme (diluted in Buffer) + 50

L Substrate (diluted in Buffer).
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Measurement: Monitor Absorbance at 405 nm at 25°C or 37°C.

Linear Range: Use the slope (

) from the initial linear portion of the curve.

Part 5: Kinetic Analysis & Data Interpretation
Calculation of Activity
To convert the raw Optical Density (OD) slope into enzymatic units (moles of substrate cleaved

per minute), use the Beer-Lambert Law.

Parameter Value / Description

Slope of the kinetic curve (Sample - Blank).

Total assay volume (e.g.,

).

(Epsilon)

Extinction coefficient of pNA. ~9,800 - 10,500 M

cm

.

(Pathlength)

0.3 - 0.5 cm (depends on microplate well

volume). Standard 100

L in 96-well

0.3 cm.

Self-Validation Tip: Always run a pNA standard curve to determine the exact

and pathlength for your specific plate reader setup.

Specificity Check
To confirm the signal is Chymase-driven (and not a contaminant like Cathepsin G):

Chymostatin: Inhibits Chymase (and Chymotrypsin). Signal should drop to ~0%.
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Soybean Trypsin Inhibitor (SBTI): Does NOT inhibit Chymase. If signal drops, you have

Tryptase/Trypsin contamination.

Phosphoramidon: Does NOT inhibit Chymase (inhibits Neprilysin).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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